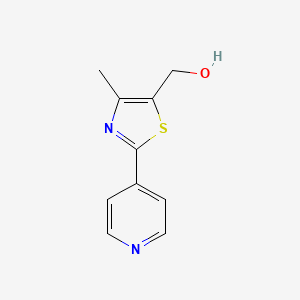
(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol
描述
“(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol” is a compound with the molecular formula C10H10N2OS and a molecular weight of 206.26 g/mol . It is also known by other names such as 4-methyl-2-pyridin-4-yl thiazol-5-yl methanol, 4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl methanol, and 5-hydroxymethyl-4-methyl-2-pyridin-4-yl-1,3-thiazole .
Molecular Structure Analysis
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Chemical Reactions Analysis
While specific chemical reactions involving “(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol” are not available from the retrieved sources, thiazole derivatives have been studied for their corrosion inhibition properties .
科学研究应用
Antimicrobial Activity
Thiazole derivatives, including (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol, have been studied for their potential as antimicrobial agents. They have shown efficacy against a range of bacterial strains, including Staphylococcus aureus , E. coli , P. aeruginosa , and S. typhi . The compound’s ability to inhibit bacterial growth makes it a candidate for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Anticancer Properties
The thiazole ring is a common feature in many anticancer drugs. Research has indicated that thiazole derivatives can exhibit antitumor and cytotoxic activities . This suggests that (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol could be a precursor or a lead compound in the synthesis of new anticancer medications.
Neuroprotective Effects
Thiazoles are known to have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases . The compound may play a role in the synthesis of drugs aimed at protecting nerve cells from damage or degeneration.
Anti-Inflammatory and Analgesic Applications
Due to their anti-inflammatory and analgesic activities, thiazole derivatives are potential candidates for the development of new pain relief drugs . (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol could be utilized in creating compounds that help manage pain and inflammation.
Antiviral and Antiretroviral Effects
Thiazole compounds have shown promise in the development of antiviral and antiretroviral therapies . This includes potential treatments for HIV, suggesting that the compound could contribute to the fight against viral infections.
Antioxidant Properties
Thiazole derivatives have been recognized for their antioxidant properties, which are crucial in combating oxidative stress in the body . This stress is a factor in many chronic diseases, and antioxidants are important in preventing cellular damage.
Agricultural Applications
In the agricultural sector, thiazole derivatives are used in the synthesis of fungicides and pesticides . (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol could be involved in creating more effective and possibly less toxic agricultural chemicals.
Corrosion Inhibition
Thiazole compounds have been evaluated as corrosion inhibitors for metals . This application is particularly relevant in industrial settings where metal preservation is crucial. The compound could be part of formulations that protect metals from corrosive environments.
属性
IUPAC Name |
(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-7-9(6-13)14-10(12-7)8-2-4-11-5-3-8/h2-5,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBUFMYJALKFHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=NC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602566 | |
| Record name | [4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol | |
CAS RN |
886851-57-6 | |
| Record name | [4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




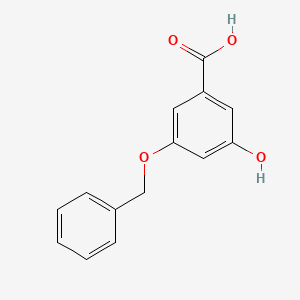
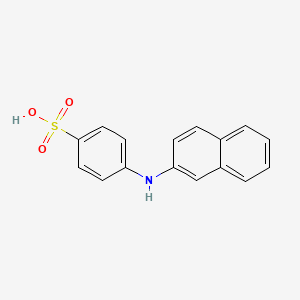
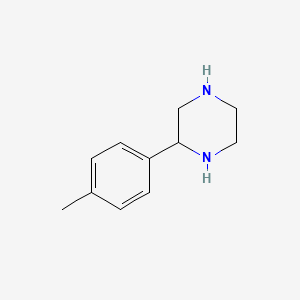
![6-Methoxybenzo[d]isoxazole](/img/structure/B1603707.png)
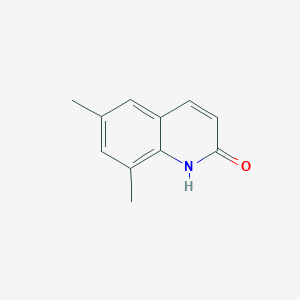

![Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B1603713.png)

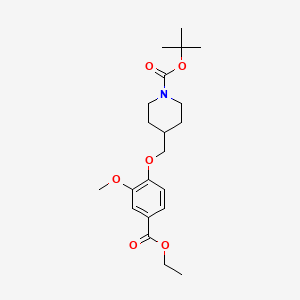

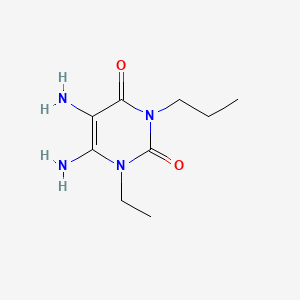
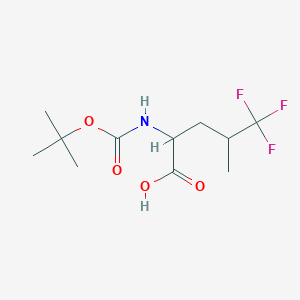
![tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1603722.png)